molecular formula C8H17NOS B15242997 1-[(Thian-3-yl)amino]propan-2-ol

1-[(Thian-3-yl)amino]propan-2-ol

Cat. No.: B15242997
M. Wt: 175.29 g/mol
InChI Key: BNJAIZVCDYXSQH-UHFFFAOYSA-N
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Description

1-[(Thian-3-yl)amino]propan-2-ol is a propanolamine derivative featuring a thian-3-yl substituent attached to the amino group of the propan-2-ol backbone. Thian refers to a six-membered saturated heterocyclic ring containing one sulfur atom. The compound’s structure comprises a secondary alcohol (propan-2-ol) linked to a thian-3-ylamine group, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

1-(thian-3-ylamino)propan-2-ol

InChI

InChI=1S/C8H17NOS/c1-7(10)5-9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3

InChI Key

BNJAIZVCDYXSQH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCSC1)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Thian-3-yl)amino]propan-2-ol typically involves the reaction of a thian-3-yl derivative with an appropriate amino-propanol precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Thian-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Thian-3-yl)amino]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Thian-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Derivatives

The compound a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () shares a propanolamine backbone but substitutes the thian ring with a thiophene (five-membered aromatic sulfur ring) at position 2. Key differences include:

  • Ring size and saturation : Thian’s saturated six-membered ring may enhance conformational flexibility compared to thiophene’s planar, aromatic structure.
  • Pharmacological implications : Thiophene derivatives are often associated with metabolic stability in pharmaceuticals, whereas thian’s saturated structure might improve solubility or reduce toxicity .

Beta-Adrenergic Receptor Blockers (Propranolol Analogues)

Beta-blockers like Dexpropranolol Hydrochloride ([R]-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride, ) and Nadolol () share the propan-2-ol core but feature bulky aromatic substituents (e.g., naphthyloxy groups). Comparisons include:

  • Substituent effects: The naphthyloxy group in beta-blockers is critical for beta-adrenergic receptor antagonism. Replacing it with a thian-3-ylamino group may reduce beta-blocking activity but retain membrane-stabilizing properties .
  • Stereochemistry: Dexpropranolol’s [R]-enantiomer shows selective activity, suggesting that the stereochemistry of 1-[(Thian-3-yl)amino]propan-2-ol could significantly influence its pharmacological profile .

Diarylpropane Derivatives with Anti-Inflammatory Activity

Compounds like 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane () exhibit anti-inflammatory effects via NO inhibition (IC50 = 4.00 μM). While structurally distinct (diarylpropane vs. propanolamine), both classes share a propanol moiety. The thian-3-ylamino group in 1-[(Thian-3-yl)amino]propan-2-ol may similarly modulate inflammatory pathways, though its mechanism would depend on the interaction between the thian ring and cellular targets .

Phenoxy-Substituted Propanolamines

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol () substitutes the thian group with a phenoxy moiety. Key contrasts:

  • Synthetic flexibility: Allyl groups in phenoxy derivatives allow for further functionalization, whereas the thian ring may limit synthetic modifications .

Data Tables of Comparative Analysis

Compound Name Substituent(s) Molecular Weight Key Pharmacological Activity Source
1-[(Thian-3-yl)amino]propan-2-ol Thian-3-ylamino ~177.3* Hypothesized anti-inflammatory, membrane-stabilizing N/A
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino ~171.2 Pharmaceutical impurity
Dexpropranolol Hydrochloride 1-Naphthyloxy, isopropylamino 295.8 Beta-blocker, membrane stabilizer
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol 2-Allyl-phenoxy, amino 207.27 Undisclosed
Compound 1 (Diarylpropane) Diarylpropane ~286.3 NO inhibition (IC50 = 4.00 μM)

*Estimated based on structural similarity.

Research Findings and Pharmacological Implications

  • Thian vs. Thiophene : The saturated thian ring may improve solubility compared to aromatic thiophene, making it advantageous for oral bioavailability .
  • Beta-blocker analogs: The absence of a naphthyloxy group in 1-[(Thian-3-yl)amino]propan-2-ol suggests it may lack beta-blocking activity but could retain non-selective effects on ion channels .

Biological Activity

1-[(Thian-3-yl)amino]propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanisms of action.

Chemical Structure and Properties

1-[(Thian-3-yl)amino]propan-2-ol contains a thian (thiophene) ring and an amino alcohol functional group, which may contribute to its biological activities. The presence of sulfur in the thian ring can enhance the lipophilicity and membrane permeability of the compound, potentially facilitating its interaction with biological membranes.

Antibacterial Activity

Research has indicated that compounds similar to 1-[(Thian-3-yl)amino]propan-2-ol exhibit significant antibacterial properties. For instance, studies on related alkaloids have shown their ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This mechanism is critical in combating antibiotic-resistant strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
8-Hydroxyquinoline<125E. coli
Sodium pyrrolidide75B. subtilis
Sophoramine0.04 - 0.05E. coli, S. epidermidis
Cytisine0.03 - 0.05E. coli, P. vulgaris

The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of these compounds against various bacterial strains, suggesting that similar mechanisms may be at play for 1-[(Thian-3-yl)amino]propan-2-ol.

Antifungal Activity

In addition to antibacterial properties, compounds with structural similarities have shown antifungal activities. The inhibition of key enzymes involved in cell wall synthesis is a common target for antifungal agents.

Case Study: Antifungal Properties
A study investigated the effects of various amino alcohol derivatives on drug-resistant fungal pathogens. The findings revealed that certain derivatives inhibited the growth of fungi by targeting the synthesis pathways crucial for cell wall integrity.

Table 2: Antifungal Activity of Amino Alcohol Derivatives

Compound NameMIC (µg/mL)Target Fungi
3-Amino-4-hydroxyphenyl propanol<50Candida albicans
Novel derivatives<100Aspergillus niger

The biological activity of 1-[(Thian-3-yl)amino]propan-2-ol can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, altering their permeability and leading to cell lysis.
  • Enzyme Inhibition : Inhibition of enzymes involved in cell wall synthesis is a critical mechanism for antifungal activity.
  • Efflux Pump Inhibition : Some derivatives have been noted for their ability to inhibit efflux pumps in bacteria, enhancing the effectiveness of existing antibiotics.

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